2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
Description
2-Chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring linked via an ethylamine spacer to a 6-methylpyridazine moiety.
Properties
IUPAC Name |
2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-6-7-13(19-18-10)16-8-9-17-14(20)11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGNOADFHFDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.
Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzamide intermediate.
Final Coupling: The final step involves coupling the 2-chloro-N-(2-aminoethyl)benzamide with the 6-methylpyridazin-3-yl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the benzamide moiety is highly reactive toward nucleophilic substitution. This reactivity is exploited in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., pyridin-3-yl boronic acid) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yields biaryl derivatives, crucial for kinase inhibitor development .
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Buchwald-Hartwig Amination : Substitution with amines (e.g., 4-methylpyridin-2-amine) using Pd₂(dba)₃/Xantphos produces N-aryl derivatives with enhanced biological activity.
Table 1: Substitution Reactions
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-chlorobenzoic acid and 2-((6-methylpyridazin-3-yl)amino)ethylamine.
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Basic Hydrolysis (LiOH, THF/H₂O): Produces carboxylate salts, intermediates for further functionalization .
Key Observation : Hydrolysis rates depend on steric hindrance from the pyridazinyl group, with 80% conversion achieved in 8h under basic conditions .
Amide Functionalization
The secondary amine in the ethylamino linker participates in:
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Acylation : Treatment with acetyl chloride (Et₃N, DCM) forms N-acetyl derivatives, enhancing metabolic stability.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield quaternary ammonium salts, useful in ion-pair chromatography .
Table 2: Functionalization Reactions
| Reaction | Reagents | Conditions | Product | Purity | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | 0°C, 2h | N-Acetyl derivative | >95% | |
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6h | N-Methylammonium iodide | 88% |
Cyclization Reactions
Under thermal conditions (150°C, DMF), intramolecular cyclization forms pyridazino[1,2-a]benzimidazole scaffolds, which exhibit fluorescence properties .
Catalytic Hydrogenation
The pyridazine ring undergoes partial hydrogenation (H₂, Pd/C, EtOH) to generate tetrahydropyridazine derivatives, modulating electronic properties for drug design.
Mechanistic Insights
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Steric Effects : The 6-methyl group on pyridazine slows electrophilic substitution but enhances regioselectivity in cross-couplings .
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Electronic Effects : Electron-withdrawing chlorine increases the electrophilicity of the benzamide carbonyl, favoring nucleophilic attack.
Industrial-Scale Optimization
Scientific Research Applications
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: It can be studied for its interactions with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacological properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms, including signal transduction and metabolic processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on structural features, physicochemical properties, and synthetic routes.
Substituent Variations on the Pyridazine Ring
a. 2-Chloro-N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Structure : The pyridazine ring at position 6 is substituted with a 3,5-dimethylpyrazole group instead of a methyl group.
- Molecular Formula : C₁₈H₁₉ClN₆O (vs. C₁₄H₁₄ClN₅O for the target compound).
- The higher molecular weight (370.84 g/mol vs. ~327.75 g/mol) may also affect solubility .
b. 6-Chloro-N-(2-Methoxyphenyl)pyridazin-3-amine
- Structure : Lacks the benzamide moiety but retains the 6-chloropyridazine core.
- Impact : The absence of the ethylbenzamide chain simplifies the structure, likely reducing complexity and synthetic steps. This compound’s activity in pyridazine derivatives has been explored in prior studies, emphasizing the importance of the chloro-pyridazine motif .
Benzamide Ring Modifications
a. 2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide
- Structure : Features a chloro-fluoro substitution on the benzamide ring and a pyrazole on pyridazine.
- Molecular Weight : 360.77 g/mol (vs. ~327.75 g/mol).
- Impact: The electron-withdrawing fluorine atom enhances polarity and may improve metabolic stability.
b. 2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]benzamide
- Structure : Replaces the pyridazine-ethylamine group with a 5-methoxyindole-ethyl chain.
- Molecular Properties : Higher logP (3.9) indicates increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The indole moiety may engage in π-π stacking interactions in biological targets .
Heterocyclic Additions and Functional Groups
a. ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
- Structure: Incorporates a triazole ring and a 4-fluorophenoxyethylsulfanyl group.
- Impact: The triazole and fluorophenoxy groups suggest enhanced binding to hydrophobic pockets in enzymes like MtDprE1 (a Mycobacterium tuberculosis target). This highlights the role of sulfur and fluorine in optimizing inhibitory activity .
b. Isoxazole/Thiazole Derivatives
- Examples: Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide ().
- Impact : Isoxazole and thiazole rings introduce nitrogen and sulfur heteroatoms, modulating electronic properties and metabolic resistance. These groups are common in kinase inhibitors and antimicrobial agents .
Molecular Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a derivative of benzamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18ClN4O
- Molecular Weight : 284.77 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a chloro group and a pyridazinyl moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide, including the compound , exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that similar benzamide derivatives showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against various cancer cell lines such as Hep-2 and P815 .
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, particularly in RET kinase inhibition .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated using various assays:
- MTT Assay Results : Compounds structurally related to this benzamide have shown varying degrees of cytotoxicity with half-maximal inhibitory concentrations (IC50) indicating effective cell death at certain concentrations. For example, compounds with similar structures exhibited IC50 values as low as 12 µM against specific cancer cell lines .
Case Study 1: RET Kinase Inhibition
A study focused on the synthesis of benzamide derivatives aimed at targeting RET kinase found that compounds with similar structural features to this compound demonstrated strong inhibition of RET activity, leading to reduced tumor cell proliferation .
Case Study 2: Metal Complexation
Research into the metal complexes of related compounds revealed that the presence of donor groups such as carbonyl and thioamide enhances biological activity by facilitating interactions with metal ions, which may further augment their therapeutic potential .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|
| 2-chloro-N-(2-(6-methylpyridazin-3-yl)amino)ethylbenzamide | TBD | RET Kinase Inhibition |
| Benzamide Derivative A | 3.25 | Cytotoxicity via apoptosis |
| Benzamide Derivative B | 17.82 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
